molecular formula C22H25NO3 B2600578 2,2-Diphenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone CAS No. 1328173-85-8

2,2-Diphenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone

Cat. No. B2600578
CAS RN: 1328173-85-8
M. Wt: 351.446
InChI Key: VHASTUFJJUAIPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Diphenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone, also known as DASU-02, is a chemical compound that has shown promising results in various scientific research applications.

Scientific Research Applications

Synthesis of Active Esters for Peptide Synthesis

A study by Rao et al. (2016) introduced a new reagent for the synthesis of N-protected amino acid-ASUD esters, which are active esters useful in the synthesis of peptides. This compound was synthesized by reacting N-hydroxy-3-azaspiro[5.5]undecane-2,4-dione (HO-ASUD) with diphenyl chlorophosphate, offering a stable crystalline compound that eliminates the need for potent skin allergens used in previous methods (Rao et al., 2016).

Novel Prins Cascade Cyclization

Reddy et al. (2014) developed a novel Prins cascade process for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. This is the first report of the synthesis of spiromorpholinotetrahydropyran derivatives through Prins bicyclization, highlighting the compound's role in creating new molecular structures (Reddy et al., 2014).

Efficient Synthesis of Spiro Heterocycles

Singh and Singh (2017) reported an efficient synthesis of novel trispiropyrrolidine/thiapyrrolizidines using a dipolarophile related to the compound . Their method involves a 1,3-dipolar cycloaddition reaction using deep eutectic solvent (DES), highlighting the utility of such compounds in generating complex heterocyclic structures (Singh & Singh, 2017).

A study by Maheswara Rao et al. (2017) describes a new reagent for the preparation of N-Boc-amino acids, indicating the compound's utility in protecting group chemistry. This reagent allows for the introduction of the Boc group without racemization, offering an alternative to less stable reagents (Maheswara Rao et al., 2017).

Crystal Structure and Biological Activity

Yuan et al. (2017) synthesized a derivative of 1,5-dioxaspiro[5.5] using nanosolid superacid and explored its crystal structure and biological activity. This study demonstrates the compound's relevance in structural chemistry and potential applications in biologically active materials (Yuan et al., 2017).

properties

IUPAC Name

1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c24-21(23-14-12-22(13-15-23)25-16-7-17-26-22)20(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHASTUFJJUAIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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